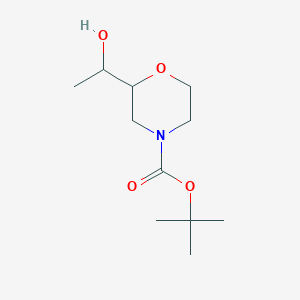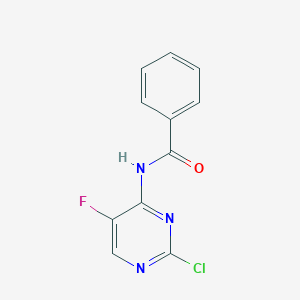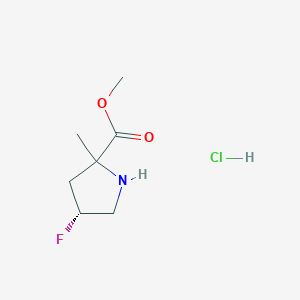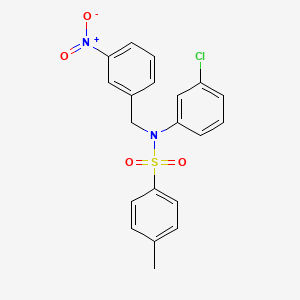![molecular formula C12H7Cl3N4O2S2 B12990957 5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide CAS No. 1000576-45-3](/img/structure/B12990957.png)
5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with multiple chlorine substitutions and a sulfonamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloroaniline with 2,4-dichloropyrimidine in the presence of a base, followed by cyclization with thioamide to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, and azides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of corresponding amines and thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted thiazolopyrimidines, sulfoxides, sulfones, and various amine derivatives .
Applications De Recherche Scientifique
5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 1,3-Dithiolo[4,5-d]pyrimidine-2-selone
Uniqueness
Compared to similar compounds, 5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide stands out due to its unique thiazolopyrimidine structure, which imparts distinct chemical and biological properties. Its multiple chlorine substitutions and sulfonamide group contribute to its high reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
1000576-45-3 |
|---|---|
Formule moléculaire |
C12H7Cl3N4O2S2 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
5,7-dichloro-N-(3-chlorophenyl)-N-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H7Cl3N4O2S2/c1-19(7-4-2-3-6(13)5-7)23(20,21)12-18-10-8(22-12)9(14)16-11(15)17-10/h2-5H,1H3 |
Clé InChI |
GWKJAKLPPMIQQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
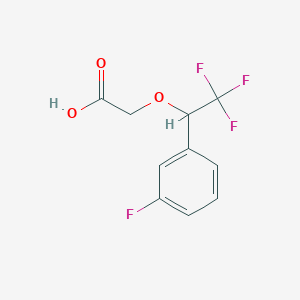

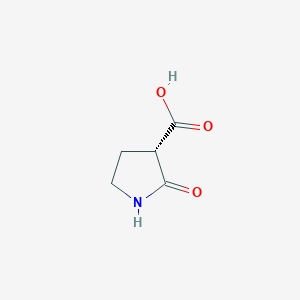
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
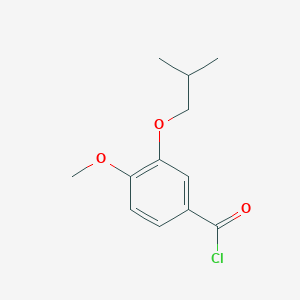
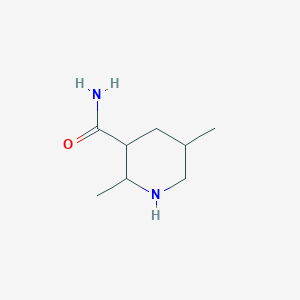
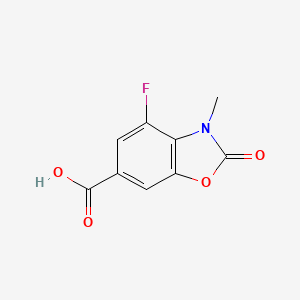
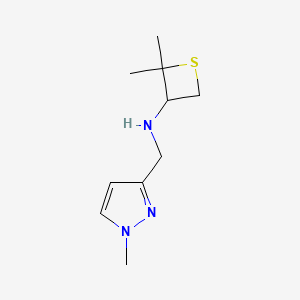
![6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12990930.png)
